N-(2-(cyclopropylamino)-2-oxoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

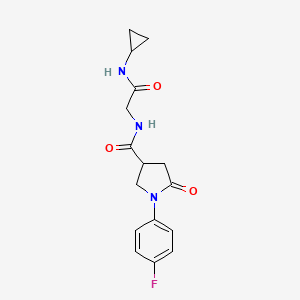

N-(2-(cyclopropylamino)-2-oxoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position and a 2-(cyclopropylamino)-2-oxoethyl moiety at the amide nitrogen. The compound’s structural features, including the electron-withdrawing 4-fluorophenyl group and the sterically compact cyclopropylamino moiety, may influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-[2-(cyclopropylamino)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c17-11-1-5-13(6-2-11)20-9-10(7-15(20)22)16(23)18-8-14(21)19-12-3-4-12/h1-2,5-6,10,12H,3-4,7-9H2,(H,18,23)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAZAHRMZVUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropylamino)-2-oxoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anticancer contexts. This article reviews the existing literature on the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential for further development.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopropyl amino group and a fluorophenyl moiety. Its molecular formula is , and it features a pyrrolidine ring that contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for further research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- In vitro Studies : Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus and Clostridioides difficile. These compounds demonstrated structure-dependent efficacy, suggesting that modifications to the core structure can enhance their activity against resistant strains .

- Minimum Inhibitory Concentrations (MICs) : In a comparative study, certain derivatives showed promising MIC values against vancomycin-intermediate strains of S. aureus, indicating their potential as novel antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. A study focusing on related pyrrolidine derivatives demonstrated notable cytotoxicity against human cancer cell lines:

- Cell Line Studies : The compound exhibited significant anticancer activity in A549 human lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation. This suggests that modifications in the chemical structure can lead to enhanced anticancer properties .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development:

- Inhibition of Protein Aggregation : Some analogues have been shown to inhibit tau protein aggregation, which is relevant in neurodegenerative diseases. This mechanism could provide insights into its potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds:

| Study | Pathogen/Cell Line | Activity | MIC/IC50 Value |

|---|---|---|---|

| Study 1 | S. aureus | Antimicrobial | MIC 64 µg/mL |

| Study 2 | A549 (lung cancer) | Anticancer | IC50 15 µM |

| Study 3 | C. difficile | Antimicrobial | MIC 128 µg/mL |

These findings underscore the compound's versatility and potential applications in both antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The target compound shares its 5-oxopyrrolidine-3-carboxamide backbone with several analogs, but differences in substituents critically modulate its properties:

Key Analogs:

N-(2-sec-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide () Substituent: 2-sec-butylphenyl group at the amide nitrogen. Properties: Boiling point = 605.5±55.0 °C; pKa = 13.89±0.70; density = 1.222±0.06 g/cm³. Comparison: The bulky sec-butyl group likely enhances lipophilicity compared to the target compound’s cyclopropylamino-2-oxoethyl group, which introduces a polar amide and a small cycloalkyl moiety. This difference may reduce the analog’s aqueous solubility relative to the target .

Compound from : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Substituent: Sulfonamide-linked dihydroisoquinoline and ethyl group. Biological Data: Cytotoxicity IC50 = 0.596 µM (HEK cells).

Compounds from (e.g., 6d–6l) Substituents: Benzhydrylpiperazinyl and sulfamoyl groups. Properties: Melting points range from 132–230°C; characterized via NMR and MS.

Physicochemical Properties

The following table summarizes key properties of the target compound and analogs:

*Molecular weights estimated from structural formulas.

†Calculated for C₁₉H₂₁FN₃O₃.

Key Observations :

- The sec-butylphenyl analog () has a higher predicted boiling point and density than the target compound, likely due to increased hydrophobicity and molecular weight.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(cyclopropylamino)-2-oxoethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of cyclopropylamine with a carbonyl-containing intermediate (e.g., ethyl oxoacetate) to form the cyclopropylamino-oxoethyl moiety.

- Step 2 : Coupling the intermediate to the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid core via carbodiimide-mediated amidation (e.g., DCC or EDC with HOBt).

- Step 3 : Purification via column chromatography and recrystallization.

Key parameters: Solvent choice (DMF or DCM), temperature control (0–25°C for amidation), and catalyst optimization .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology :

- 1H/13C NMR : Assign peaks for the fluorophenyl aromatic protons (δ 7.2–7.5 ppm), pyrrolidine carbonyl (δ ~170 ppm), and cyclopropylamino group (δ 1.0–1.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide and ketone groups).

- Mass Spectrometry (MS) : Match molecular ion peaks ([M+H]+) to the theoretical molecular weight.

- X-ray Crystallography (if applicable): Resolve stereochemistry and confirm bond angles .

Q. What in vitro assays are used to assess preliminary biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Cell Viability Assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for protein targets.

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

- Methodology :

- Reagent Optimization : Replace DCC with EDCl/HOBt to reduce racemization.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction efficiency.

- Temperature Gradients : Use microwave-assisted synthesis to accelerate steps prone to decomposition.

- Byproduct Analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to block unwanted nucleophilic attacks .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodology :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell passage number).

- Purity Validation : Use HPLC (≥95% purity) to exclude batch-to-batch variability.

- Metabolite Profiling : Incubate the compound with liver microsomes to assess stability and active metabolites.

- Orthogonal Assays : Compare enzyme inhibition (IC50) with cellular activity (EC50) to distinguish direct vs. indirect effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Core Modifications : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to alter lipophilicity.

- Side Chain Variations : Substitute cyclopropylamine with larger cycloalkyl groups to probe steric effects.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets).

- In Vivo Testing : Prioritize derivatives with improved logP (1–3) and plasma stability .

Q. How to investigate the compound’s mechanism of action at the molecular level?

- Methodology :

- Target Deconvolution : Employ siRNA knockdown or CRISPR-Cas9 gene editing to identify essential proteins for activity.

- Biophysical Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to identify binding poses.

- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.